4-ethyl-N-(9-((4-ethylphenyl)sulfonyl)-4-oxo-2,3,4,9-tetrahydro-1H-carbazol-6-yl)benzenesulfonamide
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Description
4-ethyl-N-(9-((4-ethylphenyl)sulfonyl)-4-oxo-2,3,4,9-tetrahydro-1H-carbazol-6-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C28H28N2O5S2 and its molecular weight is 536.66. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Activity
Research on sulfonamide compounds often explores their synthesis and potential antimicrobial activities. For instance, the study by Sarvaiya, Gulati, and Patel (2019) delves into the synthesis of arylazopyrazole pyrimidone clubbed heterocyclic compounds, demonstrating significant antimicrobial activity against various bacteria and fungi. This highlights the potential of sulfonamide derivatives in contributing to new antimicrobial agents (Sarvaiya, Gulati, & Patel, 2019).
Anti-inflammatory and Anticancer Properties
Another avenue of research involves investigating the anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV properties of sulfonamide derivatives. The work by Küçükgüzel et al. (2013) on celecoxib derivatives showcases a broad spectrum of biological activities, including promising anticancer potential without causing significant tissue damage in liver, kidney, colon, and brain compared to untreated controls or celecoxib itself (Küçükgüzel et al., 2013).
Carbonic Anhydrase Inhibition and Anticancer Evaluation
Sulfonamide compounds are also studied for their potential in inhibiting carbonic anhydrase, an enzyme involved in various physiological processes, and for their cytotoxicity against tumor cells. For example, Gul et al. (2016) synthesized benzenesulfonamide derivatives and tested them for cytotoxicity, tumor-specificity, and as potential carbonic anhydrase inhibitors, indicating potential avenues for anti-tumor activity studies (Gul et al., 2016).
Herbicidal Activities
Sulfonamides bearing specific moieties, such as the 1,3,4-thiadiazole, have been synthesized and assessed for their herbicidal activities, as reported by Song et al. (2013). These studies contribute to the development of new herbicides, showcasing the versatility of sulfonamide compounds in agricultural applications (Song et al., 2013).
Properties
IUPAC Name |
4-ethyl-N-[9-(4-ethylphenyl)sulfonyl-5-oxo-7,8-dihydro-6H-carbazol-3-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N2O5S2/c1-3-19-8-13-22(14-9-19)36(32,33)29-21-12-17-25-24(18-21)28-26(6-5-7-27(28)31)30(25)37(34,35)23-15-10-20(4-2)11-16-23/h8-18,29H,3-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDWRXRKYMKTUNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C4=C3C(=O)CCC4)S(=O)(=O)C5=CC=C(C=C5)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
536.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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